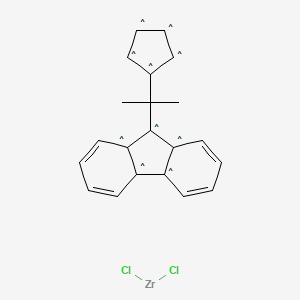

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride is an organometallic compound with the chemical formula C21H17Cl2Zr. It is a solid compound that appears white to pale yellow in color and is insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is commonly used as a catalyst in organic synthesis, particularly in polymerization reactions .

Preparation Methods

The synthesis of Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. One common method includes the following steps :

Preparation of cyclopentadienyl and fluorenyl ligands: These ligands are synthesized separately through standard organic synthesis techniques.

Formation of the zirconium complex: The ligands are then reacted with zirconium tetrachloride in the presence of a base, such as sodium hydride, under controlled temperature and reaction conditions.

Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the final compound.

Chemical Reactions Analysis

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride undergoes various types of chemical reactions, including:

Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of polymers such as polypropylene[][3].

Hydrogenation: It can catalyze hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.

Cyclization: It facilitates cyclization reactions, forming cyclic compounds from linear precursors.

Common reagents used in these reactions include methylaluminoxane (MAO) as a co-catalyst and various olefins as substrates. The major products formed from these reactions are high molecular weight polymers and cyclic organic compounds[3][3].

Scientific Research Applications

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride exerts its catalytic effects involves the activation of the zirconium center by a co-catalyst, such as methylaluminoxane (MAO). This activation creates a highly reactive cationic species that can coordinate with olefin substrates, facilitating their polymerization through a series of insertion and propagation steps . The molecular targets involved in this process are the olefin monomers, which are converted into polymer chains through the catalytic cycle .

Comparison with Similar Compounds

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride is unique due to its bridged ligand structure, which provides high catalytic activity and selectivity. Similar compounds include:

Cyclopentadienyl zirconium dichloride: Lacks the fluorenyl ligand, resulting in different catalytic properties.

Fluorenyl zirconium dichloride: Lacks the cyclopentadienyl ligand, also leading to different reactivity and selectivity.

These similar compounds highlight the importance of the specific ligand structure in determining the catalytic behavior and applications of the compound .

Biological Activity

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride, often referred to as CpFlu-ZrCl2, is a metallocene catalyst primarily utilized in organic synthesis, particularly in polymerization processes. While this compound does not have direct applications in biological systems or medicine, its role in catalyzing the synthesis of biologically active compounds makes it relevant in medicinal chemistry and pharmaceutical development.

This compound has the following key characteristics:

- Molecular Formula : C31H22Cl2Zr

- Molecular Weight : 556.64 g/mol

- CAS Number : 115678-03-0

The synthesis typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. The general steps include:

- Preparation of Ligands : Cyclopentadienyl and fluorenyl ligands are synthesized using standard organic synthesis techniques.

- Formation of the Zirconium Complex : These ligands react with zirconium tetrachloride in the presence of a base (e.g., sodium hydride) under controlled conditions.

- Purification : The product is purified through recrystallization or other methods to obtain the final compound.

The catalytic activity of this compound is primarily attributed to the activation of its zirconium center by co-catalysts like methylaluminoxane (MAO). This activation generates highly reactive cationic species that facilitate various chemical transformations, including:

- Polymerization : Catalyzes the polymerization of olefins, producing polymers such as polypropylene.

- Hydrogenation : Catalyzes hydrogenation reactions where hydrogen is added to unsaturated organic compounds.

- Cyclization : Facilitates cyclization reactions that convert linear precursors into cyclic compounds.

Biological Relevance

Although this compound is not directly applied in biological contexts, its significance lies in its ability to catalyze reactions that produce complex organic molecules, many of which can be biologically active. This indirect contribution is crucial for pharmaceutical research and development, as it aids in synthesizing compounds that may exhibit therapeutic effects.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the catalytic applications of this compound:

Comparison with Similar Compounds

The following table summarizes key features comparing this compound with similar compounds:

| Compound Name | Key Features |

|---|---|

| Cyclopentadienyl zirconium dichloride | Lacks fluorenyl ligand; different catalytic properties |

| Fluorenyl zirconium dichloride | Lacks cyclopentadienyl ligand; altered reactivity and selectivity |

| Isobutylene(cyclopentadienyl) zirconium dichloride | Similar structure but different substituents affecting catalytic behavior |

The unique bridged ligand structure of this compound enhances its catalytic performance compared to these analogs.

Properties

InChI |

InChI=1S/C21H18.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOIFGAMWSKLBG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([C]1[CH][CH][CH][CH]1)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.